1-(3-Bromo-4-chlorophenyl)pentan-1-one

Description

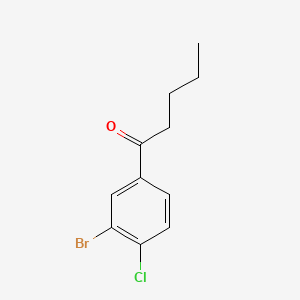

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-chlorophenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO/c1-2-3-4-11(14)8-5-6-10(13)9(12)7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNAFGXGZHYVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682503 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-92-6 | |

| Record name | 1-(3-Bromo-4-chlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Bromo-4-chlorophenyl)pentan-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(3-Bromo-4-chlorophenyl)pentan-1-one

For inquiries, contact: Senior Application Scientist, Chemical Research Division

Abstract: This technical guide provides a comprehensive overview of 1-(3-Bromo-4-chlorophenyl)pentan-1-one, a halogenated aryl ketone of significant interest to the scientific community, particularly in the fields of synthetic and medicinal chemistry. This document elucidates the compound's molecular structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores its chemical reactivity, predicted spectroscopic signatures, and its potential utility as a versatile scaffold and intermediate in drug discovery and development. Safety protocols and handling guidelines are also detailed to ensure its responsible use in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Nomenclature and Molecular Structure

1-(3-Bromo-4-chlorophenyl)pentan-1-one is an aromatic ketone characterized by a pentanoyl group attached to a di-halogenated phenyl ring. The precise substitution pattern is critical to its reactivity and potential biological activity.

-

IUPAC Name: 1-(3-bromo-4-chlorophenyl)pentan-1-one[1]

-

CAS Number: 1280786-92-6[1]

-

Molecular Formula: C₁₁H₁₂BrClO[1]

-

Synonyms: 2-Bromo-4-butylcarbonyl-1-chlorobenzene, 1-Pentanone, 1-(3-bromo-4-chlorophenyl)-[1]

The structure consists of a central benzene ring substituted at position 1 with a pentan-1-one group, at position 3 with a bromine atom, and at position 4 with a chlorine atom. According to IUPAC nomenclature conventions, the numbering of the phenyl ring prioritizes the principal functional group, the ketone, which is assigned position 1.[2][3]

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on computational models and comparison with analogous structures.[4] The presence of two different halogens and a polar ketone group on a lipophilic hydrocarbon framework results in a molecule with balanced polarity and moderate molecular weight.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 275.57 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 4.3 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 1 (from carbonyl oxygen) | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Polar Surface Area | 17.1 Ų | PubChem[1] |

Solubility & Physical State:

-

Water Solubility: Expected to be very low. Halogenated hydrocarbons are generally poorly soluble in water as the energy required to disrupt the hydrogen bonding network of water is not sufficiently compensated by the formation of new, weaker interactions.[2]

-

Organic Solvent Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, a common trait for molecules of this type.[2]

-

Physical State: Based on similar compounds like 1-(3-Bromo-4-fluorophenyl)ethan-1-one (Melting Point: 57°C), 1-(3-Bromo-4-chlorophenyl)pentan-1-one is predicted to be a solid at standard temperature and pressure.[4] The significant molecular weight and polarity contribute to strong intermolecular forces (dipole-dipole and van der Waals), favoring a solid state.[2]

Synthesis and Chemical Reactivity

The synthesis of aryl ketones is a cornerstone of organic chemistry, with the Friedel-Crafts acylation being the most direct and widely employed method. This electrophilic aromatic substitution provides a robust pathway to 1-(3-Bromo-4-chlorophenyl)pentan-1-one.[5]

Proposed Synthetic Route: Friedel-Crafts Acylation

The logical and field-proven approach involves the reaction of 1-bromo-2-chlorobenzene with pentanoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality of Experimental Design:

-

Substrate Choice: 1-bromo-2-chlorobenzene is the starting arene. The halogen substituents are electron-withdrawing and deactivating, but they direct incoming electrophiles to the ortho and para positions. Acylation is expected to occur predominantly at the position para to the bromine and ortho to the chlorine, which is sterically accessible and electronically favored.

-

Reagent Choice: Pentanoyl chloride serves as the acylating agent, providing the five-carbon chain. An acyl chloride is used because it is highly reactive towards electrophilic substitution when activated by a Lewis acid.

-

Catalyst: Aluminum chloride is a powerful Lewis acid that coordinates with the carbonyl oxygen of the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the deactivated nature of the halogenated ring.

Caption: Synthetic workflow for 1-(3-Bromo-4-chlorophenyl)pentan-1-one.

Protocol 1: Synthesis via Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize evolved HCl), add 1-bromo-2-chlorobenzene (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Acyl Chloride Addition: Add pentanoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes. A vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice containing concentrated HCl to decompose the aluminum complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or silica gel column chromatography to obtain the final product.

Chemical Reactivity Profile

-

Ketone Moiety: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or converted into other functional groups through reactions like reductive amination.

-

Aromatic Ring: The ring is significantly deactivated by three electron-withdrawing groups (bromo, chloro, and acyl). This makes further electrophilic substitution challenging. However, the aryl halides can serve as handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for building molecular complexity in drug discovery.

Predicted Spectroscopic Analysis

While experimental spectra are not available, the structure allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum would show distinct regions. Aromatic protons would appear downfield (δ 7.5-8.0 ppm) with complex splitting patterns. The methylene protons (α to the carbonyl) would be a triplet around δ 3.0 ppm. The terminal methyl group of the pentanoyl chain would be an upfield triplet near δ 0.9 ppm.

-

¹³C NMR: The carbonyl carbon would be highly deshielded, appearing around δ 195-200 ppm. Aromatic carbons would be in the δ 125-140 ppm range, while the aliphatic carbons of the pentanoyl chain would appear upfield.

-

IR Spectroscopy: A strong, sharp absorption band characteristic of an aryl ketone C=O stretch would be prominent around 1690 cm⁻¹. C-H stretches for the aromatic and aliphatic portions would also be visible.

-

Mass Spectrometry: The mass spectrum would be distinguished by a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1), providing definitive evidence of the compound's elemental composition.

Relevance in Drug Discovery and Development

1-(3-Bromo-4-chlorophenyl)pentan-1-one is not an end-product drug but rather a valuable chemical intermediate or scaffold . Its utility stems from the strategic combination of its structural features.

Rationale for Use in Medicinal Chemistry:

-

Modulation of Physicochemical Properties: The bromo- and chloro-substituents significantly increase the lipophilicity (LogP) of the phenyl ring, which can enhance membrane permeability. These halogens can also block sites of metabolic oxidation, improving the pharmacokinetic profile of a potential drug candidate.[6]

-

Synthetic Handles: The ketone offers a reactive site for elaboration into a wide variety of functional groups to explore structure-activity relationships (SAR). The bromine atom is particularly useful for introducing further diversity via cross-coupling reactions.

-

Proven Pharmacophore: The substituted chlorophenyl moiety is present in numerous biologically active compounds, including anticonvulsants that act on voltage-gated sodium channels.[7] This suggests that derivatives of this scaffold could be rationally designed to target similar biological pathways.

Caption: Role of the scaffold in generating a diverse chemical library.

Safety, Handling, and Storage

As with related halogenated aromatic compounds, 1-(3-Bromo-4-chlorophenyl)pentan-1-one must be handled with appropriate care.[8][9][10]

-

Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[8] Causes skin, eye, and respiratory tract irritation.[4][11]

-

Engineering Controls: All handling should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Fire & Decomposition: In case of fire, use dry powder or carbon dioxide extinguishers.[8] Hazardous decomposition products upon combustion include carbon monoxide, hydrogen chloride, and hydrogen bromide.[4][8]

Conclusion

1-(3-Bromo-4-chlorophenyl)pentan-1-one is a well-defined chemical entity with significant potential as a building block in synthetic organic chemistry. Its predictable physicochemical properties, accessible synthesis via Friedel-Crafts acylation, and multiple points for chemical modification make it an attractive scaffold for the development of new chemical entities. For drug discovery professionals, its structural motifs are relevant to the design of novel therapeutics, warranting its consideration in programs aimed at generating diverse compound libraries for biological screening.

References

- Current time inform

- Haloalkanes and Haloarenes - NCERT.

- NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Vedantu.

- 1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8. Chemsrc.

- DOx - Wikipedia. Wikipedia.

- The IUPAC name of the compound is A 3Bromo45dichloropentan3ol class 11 chemistry CBSE. Vedantu.

- 1-(3-Bromo-4-chlorophenyl)pentan-1-one | C11H12BrClO. PubChem.

- 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4). ChemicalBook.

- 3-Bromo-4-methyl-1-phenylpentan-1-one | C12H15BrO. PubChem.

- 1-(3-BROMO-4-CHLOROPHENYL)

- CN1939885A - Production of 1-bromine-5-chloropentane.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Department of Health.

- MSDS of 3-Bromo-4-methyl-pentan-2-one. Bocsci.

- (PDF) 1-(4-Bromophenyl)-3-chloropropan-1-one.

- Molecular mechanism of action and safety of 5-(3-chlorophenyl)

Sources

- 1. 1-(3-Bromo-4-chlorophenyl)pentan-1-one | C11H12BrClO | CID 53217464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ncert.nic.in [ncert.nic.in]

- 3. The IUPAC name of the compound is A 3Bromo45dichloropentan3ol class 11 chemistry CBSE [vedantu.com]

- 4. 1-(3-Bromo-4-fluorophenyl)ethan-1-one(1007-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. jelsciences.com [jelsciences.com]

- 7. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. capotchem.cn [capotchem.cn]

1-(3-Bromo-4-chlorophenyl)pentan-1-one CAS number 1280786-92-6

An In-Depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)pentan-1-one (CAS 1280786-92-6)

Authored by a Senior Application Scientist

Introduction and Strategic Overview

1-(3-Bromo-4-chlorophenyl)pentan-1-one is a halogenated aromatic ketone that presents itself as a valuable, albeit underexplored, building block in the fields of medicinal chemistry and materials science. Its chemical structure, featuring a disubstituted phenyl ring with both bromine and chlorine atoms, coupled with a five-carbon acyl chain, offers a unique combination of steric and electronic properties. The presence of two distinct halogens provides differential reactivity for cross-coupling reactions, while the ketone functionality serves as a versatile handle for a myriad of chemical transformations. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications, grounded in established chemical principles and extrapolated data from structurally related molecules.

Physicochemical and Computed Properties

Table 1: Computed Physicochemical Properties [1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrClO | PubChem |

| Molecular Weight | 275.57 g/mol | PubChem |

| XLogP3 | 4.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 273.97601 Da | PubChem |

| Monoisotopic Mass | 273.97601 Da | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

The high XLogP3 value suggests that the compound is lipophilic and likely has low solubility in water, a common characteristic of aromatic ketones.[2][3] The single hydrogen bond acceptor (the carbonyl oxygen) allows for some interaction with polar protic solvents.[2]

Proposed Synthesis: Friedel-Crafts Acylation

The most logical and industrially scalable approach to synthesize 1-(3-Bromo-4-chlorophenyl)pentan-1-one is through the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with pentanoyl chloride.[4][5][6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[7]

Reaction Scheme

Caption: Proposed synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one.

Detailed Step-by-Step Protocol

-

Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber) is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM). The mixture is cooled to 0 °C in an ice bath.

-

Acylium Ion Formation: Pentanoyl chloride (1.0 equivalent) is added dropwise to the stirred suspension of AlCl₃ in DCM. The reaction is allowed to stir at 0 °C for 20-30 minutes to facilitate the formation of the pentanoyl cation-AlCl₄⁻ complex.

-

Electrophilic Aromatic Substitution: A solution of 1-bromo-2-chlorobenzene (1.0 equivalent) in DCM is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours (monitoring by TLC or GC-MS is recommended). The halogen substituents on the benzene ring are deactivating, but the para position to the chlorine and meta to the bromine is the most likely site of acylation due to directing effects.

-

Workup: The reaction mixture is carefully poured into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(3-Bromo-4-chlorophenyl)pentan-1-one.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Analytical Characterization Profile

A robust analytical workflow is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, we can predict the key spectral features.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or distinct doublets and doublet of doublets in the range of δ 7.0-8.0 ppm. - Triplet (2H) around δ 2.9-3.1 ppm corresponding to the α-methylene group (-CH₂-CO-). - Multiplet (2H) around δ 1.6-1.8 ppm for the β-methylene group. - Multiplet (2H) around δ 1.3-1.5 ppm for the γ-methylene group. - Triplet (3H) around δ 0.9 ppm for the terminal methyl group. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 195-205 ppm. - Aromatic carbons (6C) in the δ 120-140 ppm region, including quaternary carbons attached to Br and Cl. - Aliphatic carbons (5C) in the δ 10-40 ppm range. |

| FT-IR | - Strong C=O stretch for the ketone at approximately 1680-1700 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. - C=C stretches (aromatic) in the 1450-1600 cm⁻¹ region. - C-Br and C-Cl stretches in the fingerprint region (< 1000 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) showing characteristic isotopic patterns for Br (M, M+2 in ~1:1 ratio) and Cl (M, M+2 in ~3:1 ratio). - Major fragmentation peak corresponding to the loss of the butyl group (M-57) to form the 3-bromo-4-chlorobenzoyl cation. |

Potential Applications in Research and Drug Development

The true value of a chemical building block lies in its potential for creating novel molecules with desired functions. The structural motifs within 1-(3-Bromo-4-chlorophenyl)pentan-1-one suggest several promising avenues for research.

Intermediate for Agrochemicals and Pharmaceuticals

Halogenated aromatic compounds are prevalent in a wide range of biologically active molecules, including pesticides and pharmaceuticals. The ketone functionality can be readily transformed into other functional groups (alcohols, amines, heterocycles), making this compound a versatile starting material. Furthermore, the two different halogen atoms allow for selective functionalization through orthogonal cross-coupling strategies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

Scaffold for Bioactive Compound Libraries

The bromochlorophenyl ketone core can serve as a scaffold for generating libraries of compounds for high-throughput screening. Derivatives can be synthesized by modifying the pentanoyl chain or by functionalizing the aromatic ring. Bromophenol derivatives, in particular, have been shown to possess a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[8][9][10] Research has indicated that some bromophenol derivatives exhibit potent inhibitory effects on key enzymes like cholinesterases, suggesting their potential as lead compounds for neurotherapeutic drugs.[11]

Caption: Drug discovery workflow using the title compound.

Conclusion

1-(3-Bromo-4-chlorophenyl)pentan-1-one, while not extensively studied, represents a chemical entity with significant latent potential. Its synthesis is achievable through well-established organic chemistry reactions, and its structure is ripe for derivatization. For researchers in drug discovery and materials science, this compound offers a versatile platform for innovation. This guide provides a foundational framework for its synthesis, characterization, and strategic application, encouraging further exploration into its chemical possibilities.

References

-

PubChem. 1-(3-Bromo-4-chlorophenyl)pentan-1-one | C11H12BrClO. Available at: [Link]

-

Chemistry LibreTexts. (2023). Properties of Aldehydes and Ketones. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available at: [Link]

-

Ekeeda. (2019). Physical Properties of Aldehydes and Ketones [Video]. YouTube. Available at: [Link]

- Google Patents. (n.d.). CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone.

-

National Institutes of Health. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

MDPI. (n.d.). Bromophenols in Marine Algae and Their Bioactivities. Available at: [Link]

-

National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Available at: [Link]

-

Royal Society of Chemistry. (1971). Wavelength effect in the photolysis of halogenated ketones. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Available at: [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]

-

Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Available at: [Link]

-

MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

-

AnswerXpert. (2023). The major product in the Friedal-Craft acylation of chlorobenzene is [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). (a) Naturally occurring bromophenol derivatives with potent antioxidant... Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Available at: [Link]

- Google Patents. (n.d.). GB788349A - Process for the synthesis of 1-bromo-4-chlorobutane.

-

National Institute of Standards and Technology. (n.d.). Acetophenone. NIST Chemistry WebBook. Available at: [Link]

-

Vedantu. (n.d.). The IUPAC name of the compound is A 3Bromo45dichloropentan3ol. Available at: [Link]

-

Scientific Research Publishing. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Available at: [Link]

-

Learning Science. (2021). NMR spectrum of acetophenone [Video]. YouTube. Available at: [Link]

-

PubChem. 1-Bromo-4-chloropentan-3-ol | C5H10BrClO. Available at: [Link]

Sources

- 1. 1-(3-Bromo-4-chlorophenyl)pentan-1-one | C11H12BrClO | CID 53217464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)pentan-1-one: Structure, Synthesis, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(3-bromo-4-chlorophenyl)pentan-1-one, a halogenated aromatic ketone with potential applications in medicinal chemistry and drug development. We will delve into its chemical structure, a plausible synthetic route, its expected spectroscopic characteristics, and an exploration of its potential as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Molecular Structure and Physicochemical Properties

1-(3-Bromo-4-chlorophenyl)pentan-1-one is a polysubstituted aromatic ketone. The core of the molecule is a benzene ring substituted with a bromine atom at position 3, a chlorine atom at position 4, and a pentanoyl group at position 1.[1] The presence of two different halogen atoms and a ketone functional group makes this molecule an interesting candidate for further chemical modifications and a potential building block in the synthesis of more complex molecules.[2][3]

dot

Sources

An In-depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)pentan-1-one: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-4-chlorophenyl)pentan-1-one is a halogenated aromatic ketone. Its structure, featuring a substituted phenyl ring attached to a pentanone moiety, makes it a compound of interest for synthetic chemists and drug discovery professionals. Halogenated aromatic compounds are prevalent in many pharmaceutical agents and agrochemicals, and the specific substitution pattern of this molecule offers a unique scaffold for further chemical elaboration. This guide provides a comprehensive overview of its molecular weight, a detailed protocol for its potential synthesis, and modern analytical techniques for its structural confirmation.

Core Molecular Attributes

A precise understanding of a molecule's properties begins with its fundamental attributes. For 1-(3-bromo-4-chlorophenyl)pentan-1-one, these are summarized below.

| Attribute | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂BrClO | [1](, |

| Molecular Weight | 275.57 g/mol | [2]([Link] |

| CAS Number | 1280786-92-6 | [1](, |

| Canonical SMILES | CCCCC(=O)C1=CC(=C(C=C1)Cl)Br | [3]( |

Section 1: The Cornerstone of Chemical Identity - Molecular Weight

The molecular weight of a compound is a critical parameter in all facets of chemical research and development. It governs stoichiometric calculations for synthesis, informs the interpretation of analytical data, and is a key determinant of a compound's pharmacokinetic properties in drug development.[4]

Theoretical Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule.[5] For C₁₁H₁₂BrClO, the calculation is as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 11 | 12.011 | 132.121 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 275.573 |

This calculated value of 275.573 g/mol is consistent with the reported molecular weight of 275.57 g/mol .[6][2]

Significance in a Research Context

In a laboratory setting, the molecular weight is indispensable for:

-

Stoichiometric Calculations: Ensuring the correct molar ratios of reactants for a chemical synthesis.

-

Solution Preparation: Accurately preparing solutions of a specific molarity.

-

Yield Determination: Calculating the theoretical and actual yields of a reaction.

-

Pharmacokinetics: In drug discovery, molecular weight influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Generally, lower molecular weight compounds tend to have better permeability and oral absorption.[4]

Section 2: Synthesis via Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of 1-(3-bromo-4-chlorophenyl)pentan-1-one is the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with valeryl chloride. This electrophilic aromatic substitution reaction introduces the pentanoyl group onto the aromatic ring.[7][8]

Reaction Mechanism

The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion. The electron-rich aromatic ring then attacks this ion, followed by deprotonation to restore aromaticity and yield the final ketone product.[7][9]

Caption: Friedel-Crafts acylation workflow for synthesis.

Experimental Protocol

Materials:

-

1-Bromo-2-chlorobenzene

-

Valeryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Initial Mixture: Charge the flask with anhydrous DCM and 1-bromo-2-chlorobenzene. Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Slowly add anhydrous AlCl₃ to the stirred mixture.

-

Acyl Chloride Addition: Add valeryl chloride dropwise to the mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

-

Workup: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Structural Elucidation and Verification

Confirming the identity and purity of the synthesized compound is paramount. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering structural insights.

Expected Fragmentation Pattern: Aromatic ketones exhibit characteristic fragmentation patterns.[10] For 1-(3-bromo-4-chlorophenyl)pentan-1-one, the following fragments would be expected:

-

Molecular Ion Peak (M⁺): A cluster of peaks around m/z 274, 276, and 278 due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most intense peak in this cluster would correspond to the monoisotopic mass.

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the butyl group, resulting in a prominent acylium ion.

-

McLafferty Rearrangement: If a gamma-hydrogen is present on the alkyl chain, a rearrangement can occur, leading to the elimination of a neutral alkene (in this case, butene).[11]

Caption: Key fragmentation pathways in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and splitting patterns dictated by the bromo and chloro substituents. The aliphatic protons of the pentanoyl chain would appear as multiplets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (typically ~190-200 ppm).[12] Signals for the aromatic carbons would appear between ~120-140 ppm, and the aliphatic carbons would be observed in the upfield region.

Section 4: Applications in Research and Drug Development

While specific applications for 1-(3-bromo-4-chlorophenyl)pentan-1-one are not extensively documented, its structure as a substituted aryl ketone makes it a valuable intermediate in medicinal chemistry. The ketone functionality can be readily modified through reactions such as reduction to an alcohol, reductive amination to form an amine, or further elaboration of the alkyl chain. The di-halogenated phenyl ring provides two sites for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. Such compounds are often explored as scaffolds for developing novel therapeutic agents.

References

-

Inch Calculator. Molecular Weight Calculator. [Link]

-

Beijing Mesochem Technology Co., Ltd. 1-(3-Bromo-4-chlorophenyl)pentan-1-one. ChemSrc. [Link]

-

Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]

-

PubChem. 1-(3-Bromo-4-chlorophenyl)pentan-1-one. National Center for Biotechnology Information. [Link]

-

Clark, J. Friedel-Crafts Acylation of Benzene. Chemguide. [Link]

-

Chemistry LibreTexts. The Friedel-Crafts Acylation of Benzene. [Link]

-

Fagerholm, U. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Brookhaven Instruments. What is Molecular Weight?. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Clark, J. The Reaction of Acyl Chlorides with Benzene. Chemguide. [Link]

-

Fagerholm, U. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv. [Link]

-

Chemistry LibreTexts. (2023). The Friedel-Crafts Acylation of Benzene. [Link]

-

Clark, J. Friedel-Crafts Acylation Mechanism. Chemguide. [Link]

-

Whitman College. GCMS Section 6.11.3. [Link]

-

Brookhaven Instruments. What is Molecular Weight?. [Link]

-

Whitman College. GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. [Link]

-

Fagerholm, U. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. bioRxiv. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. biorxiv.org [biorxiv.org]

- 5. molecularweightcalculator.com [molecularweightcalculator.com]

- 6. azom.com [azom.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. GCMS Section 6.11.3 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

IUPAC name of 1-(3-Bromo-4-chlorophenyl)pentan-1-one

An In-Depth Technical Guide to 1-(3-Bromo-4-chlorophenyl)pentan-1-one

Prepared by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the aromatic ketone, 1-(3-Bromo-4-chlorophenyl)pentan-1-one. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound's structure, synthesis, and characterization. The information is presented to not only detail the "what" but to explain the "why," reflecting field-proven insights into chemical principles and laboratory practices.

The foundation of any chemical study is the unambiguous identification of the molecule. The compound's International Union of Pure and Applied Chemistry (IUPAC) name, 1-(3-bromo-4-chlorophenyl)pentan-1-one, precisely describes its chemical architecture.

Decoding the IUPAC Nomenclature

The name can be systematically deconstructed to reveal the structure:

-

Parent Chain: The name is based on "pentan-1-one". This indicates a five-carbon aliphatic chain where the first carbon is part of a ketone functional group (-one)[1][2].

-

Primary Substituent: The prefix "1-(...)" specifies that a substituent is attached to the first carbon (the carbonyl carbon) of the pentan-1-one chain.

-

Aromatic Moiety: The substituent is a "phenyl" group, derived from a benzene ring[3].

-

Ring Substitution: The phenyl ring itself is substituted with two halogen atoms: "3-Bromo" and "4-chloro". The numbering (3- and 4-) is relative to the point of attachment to the pentan-1-one chain, which is designated as position 1 on the phenyl ring[4][5].

This systematic naming ensures that the structure can be drawn without ambiguity, a critical requirement for reproducibility in scientific research.

Chemical Structure and Visualization

The logical assembly of these parts gives the final structure. The CAS Number for this compound is 1280786-92-6[6].

Caption: IUPAC structure of the target compound.

Physicochemical Properties

A summary of the key computed and identifying properties is crucial for experimental design, including solvent selection, reaction monitoring, and safety assessment.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrClO | PubChem[6] |

| Molecular Weight | 275.57 g/mol | PubChem[6] |

| CAS Number | 1280786-92-6 | PubChem[6] |

| Canonical SMILES | CCCCC(=O)C1=CC(=C(C=C1)Cl)Br | PubChem[6] |

| InChIKey | NXNAFGXGZHYVRW-UHFFFAOYSA-N | PubChem[6] |

| XLogP3 | 4.3 | PubChem[6] |

| Hydrogen Bond Donors | 0 | PubChem[6] |

| Hydrogen Bond Acceptors | 1 | PubChem[6] |

Synthesis Pathway: Friedel-Crafts Acylation

From a synthetic chemistry perspective, the most direct and industrially relevant method for preparing this class of aromatic ketone is the Friedel-Crafts acylation[7][8]. This electrophilic aromatic substitution reaction provides a robust route to forming the crucial carbon-carbon bond between the aromatic ring and the acyl group.

Principle and Mechanism

The reaction proceeds by treating a substituted benzene with an acyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃)[8][9]. The causality of the mechanism is as follows:

-

Generation of the Electrophile: The Lewis acid catalyst activates the acyl halide. AlCl₃ coordinates to the chlorine atom of the pentanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion (CH₃(CH₂)₃CO⁺), which serves as the potent electrophile[7][10].

-

Electrophilic Attack: The electron-rich π-system of the 1-bromo-2-chlorobenzene ring attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity[8][10].

-

Rearomatization: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final ketone product[9][10].

Caption: Key stages of the Friedel-Crafts acylation.

Proposed Laboratory Protocol

This protocol is a self-validating workflow, incorporating in-process checks to ensure reaction completion and product purity.

-

Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.25 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, DCM). Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Add pentanoyl chloride (1.1 eq.) dropwise to the AlCl₃ suspension while stirring. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex.

-

Substrate Addition: Dissolve 1-bromo-2-chlorobenzene (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

In-Process Monitoring (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material (1-bromo-2-chlorobenzene) indicates completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum salts and breaks up the ketone-AlCl₃ complex.

-

Workup & Purification:

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure 1-(3-bromo-4-chlorophenyl)pentan-1-one.

-

Analytical Characterization

Structural confirmation is paramount. A combination of spectroscopic methods provides a complete and validated picture of the molecule. While specific spectra for this exact compound are not publicly available, the expected data can be reliably predicted based on its structure and data from analogous compounds[11][12][13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct regions.

-

Aromatic Region (~7.5-8.0 ppm): Three signals corresponding to the three protons on the substituted phenyl ring. Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet, with coupling constants characteristic of ortho and meta relationships.

-

Aliphatic Region (~0.9-3.0 ppm): The pentanoyl chain will show four signals. A triplet around 2.9-3.0 ppm for the α-CH₂ group adjacent to the carbonyl, two multiplets (sextets) for the β- and γ-CH₂ groups, and a triplet around 0.9 ppm for the terminal methyl (CH₃) group.

-

-

¹³C NMR: The carbon NMR will show 11 distinct signals.

-

Carbonyl Carbon (~198-202 ppm): A characteristic downfield signal for the ketone.

-

Aromatic Carbons (~125-140 ppm): Six signals, including two for the carbons bearing the bromo and chloro substituents.

-

Aliphatic Carbons (~14-45 ppm): Four signals corresponding to the carbons of the pentanoyl chain.

-

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The spectrum will exhibit a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br ~50.7%, ⁸¹Br ~49.3%) and chlorine (³⁵Cl ~75.8%, ³⁷Cl ~24.2%). This will result in a characteristic pattern of peaks at M, M+2, M+4, and M+6, providing unambiguous evidence for the presence of one bromine and one chlorine atom.

-

Fragmentation: A prominent fragment is expected from the alpha-cleavage adjacent to the carbonyl group, resulting in the loss of a butyl radical (•C₄H₉) and the formation of the stable [3-bromo-4-chlorobenzoyl] cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ characteristic of an aryl ketone.

-

C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

C-X Stretches: C-Cl and C-Br stretches will appear in the fingerprint region below 1000 cm⁻¹.

Applications and Relevance in Drug Development

Halogenated aromatic ketones are valuable intermediates in medicinal chemistry and materials science. While specific applications for 1-(3-bromo-4-chlorophenyl)pentan-1-one are not widely documented, its structure suggests significant potential:

-

Scaffold for Synthesis: The ketone functional group is a versatile handle for further chemical transformations (e.g., reduction to an alcohol, reductive amination, or conversion to an oxime)[14].

-

Pharmacophore Component: The bromo- and chloro-substituents can modulate the lipophilicity, metabolic stability, and binding interactions of a potential drug candidate. Halogen bonding is an increasingly recognized interaction in drug-receptor binding.

-

Precursor to Biologically Active Molecules: Many cardiovascular and bronchodilator drugs are derived from substituted acetophenone derivatives, highlighting the importance of this chemical class as starting materials[11].

Safety and Handling

-

General Precautions: This compound should be handled only by qualified professionals in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory[15].

-

Hazards: While specific toxicity data is unavailable, compounds of this class should be treated as potentially hazardous. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

-

National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. NCERT. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Bromo-4-chlorophenyl)pentan-1-one. PubChem Compound Database. [Link]

-

Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene. Chemguide. [Link]

-

Asymmetric Synthesis & Catalysis. (2018). Friedel Crafts Alkylation and Acylation. Master Organic Chemistry. [Link]

-

LibreTexts. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

LibreTexts. (2023). Nomenclature of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

-

JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Journal of Visualized Experiments. [Link]

-

Clark, J. (n.d.). Naming aromatic compounds. Chemguide. [Link]

-

CHEM-GUIDE. (n.d.). IUPAC system and IUPAC rules of naming aldehydes & ketones. [Link]

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

Talapatra, S. K., & Talapatra, B. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]

-

Chemsrc. (2025). 1-(3-bromo-4-chlorophenyl)propan-1-one. [Link]

-

Ahmed, D., & Mir, H. (2016). Synthesis of Schiff Bases of Acetophenone with Aniline and its Different Chloro-Substituted Derivatives, and Study of their Antioxidant, Enzyme Inhibitory and Antimicrobial Properties. ResearchGate. [Link]

-

Asymmetric Synthesis & Catalysis. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]

-

Vedantu. (n.d.). The IUPAC name of the compound is A 3Bromo45dichloropentan3ol. [Link]

-

ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. ncert.nic.in [ncert.nic.in]

- 5. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 6. 1-(3-Bromo-4-chlorophenyl)pentan-1-one | C11H12BrClO | CID 53217464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. zenodo.org [zenodo.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. biosynth.com [biosynth.com]

- 15. 1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8 | Chemsrc [chemsrc.com]

Spectral data of 1-(3-Bromo-4-chlorophenyl)pentan-1-one

An In-Depth Technical Guide to the Spectral Analysis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 1-(3-bromo-4-chlorophenyl)pentan-1-one, a halogenated aromatic ketone of interest in synthetic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data. Instead, it establishes a framework for predicting, acquiring, and interpreting the spectral data from core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized, providing a robust, self-validating methodology for confirming the molecular structure of this and similar compounds.

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent work. The subject of this guide, 1-(3-bromo-4-chlorophenyl)pentan-1-one, serves as an exemplary model for a molecule requiring a multi-technique analytical approach. Its structure incorporates several key features—a ketone, an aliphatic chain, and a polysubstituted aromatic ring with two different halogens—each presenting a unique signature in various spectroscopic analyses.

This guide is structured to walk the researcher through the logical workflow of spectral analysis, from predicting expected outcomes based on chemical principles to integrating the results from different methods to build an unshakeable structural confirmation.

Molecular Structure and Predicted Chemical Properties

To interpret spectral data effectively, one must first deconstruct the molecule into its constituent functional groups and electronic environments.

Caption: Molecular components of 1-(3-Bromo-4-chlorophenyl)pentan-1-one.

The key regions for analysis are:

-

The Carbonyl Group (C=O): A strong electron-withdrawing group that will significantly influence the aromatic ring and the adjacent α-carbon.

-

The Phenyl Ring: A 1,2,4-trisubstituted ring. The electronic effects of the bromo, chloro, and acyl substituents will dictate the chemical shifts of the three aromatic protons.

-

The Aliphatic Pentanoyl Chain: Five carbons in distinct electronic environments, providing a clear map in both ¹H and ¹³C NMR.

-

The Halogens (Br, Cl): Their primary influence will be seen in the mass spectrum through characteristic isotopic patterns.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1. The Causality of IR Analysis

IR spectroscopy is the first logical step in the analysis. Its power lies in the rapid and definitive identification of key functional groups. The principle is that chemical bonds vibrate at specific frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the spectrum. For this molecule, the most diagnostic absorption will be from the carbonyl (C=O) bond of the ketone.

3.2. Predicted IR Absorption Data

The expected spectral features are summarized below. The conjugation of the ketone with the aromatic ring is known to lower the C=O stretching frequency compared to a simple aliphatic ketone.[1]

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Characteristics |

| C=O (Ketone) | Stretch | 1680 - 1700 | Strong, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium to Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium, Multiple Bands |

| C-Cl | Stretch | 700 - 850 | Medium to Strong |

| C-Br | Stretch | 500 - 650 | Medium to Strong |

3.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solvent-free amount of the purified solid compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition: Apply pressure using the anvil to ensure good contact. Collect a background spectrum of the clean, empty crystal.

-

Analysis: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

3.4. Workflow for IR Spectral Interpretation

Caption: A logical workflow for the interpretation of an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR provides the most detailed picture of the molecular skeleton. It maps the chemical environment of every hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

4.1. ¹H NMR Spectroscopy: Proton Environments

The Causality of ¹H NMR Interpretation: The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups (like C=O, Br, Cl) "deshield" nearby protons, shifting their signals downfield (to higher δ values). The integration of a signal reveals the relative number of protons it represents. Finally, spin-spin coupling (splitting) tells us how many protons are on adjacent carbons. A step-by-step guide to interpretation is a valuable resource.[2]

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

| H-2 (Ar-H) | ~7.9 - 8.1 | 1H | d (doublet) | Ortho to the deshielding C=O group. |

| H-5 (Ar-H) | ~7.6 - 7.8 | 1H | d (doublet) | Ortho to the Cl atom. |

| H-6 (Ar-H) | ~7.4 - 7.6 | 1H | dd (doublet of doublets) | Coupled to both H-2 and H-5. |

| H-α (CH₂) | ~2.9 - 3.1 | 2H | t (triplet) | Alpha to the C=O group, highly deshielded. |

| H-β (CH₂) | ~1.6 - 1.8 | 2H | sextet | Coupled to H-α and H-γ. |

| H-γ (CH₂) | ~1.3 - 1.5 | 2H | sextet | Coupled to H-β and H-δ. |

| H-δ (CH₃) | ~0.9 - 1.0 | 3H | t (triplet) | Terminal methyl group, least deshielded. |

4.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The Causality of ¹³C NMR Interpretation: Each chemically unique carbon atom produces a single peak in a standard broadband-decoupled ¹³C NMR spectrum. The chemical shift is highly diagnostic of the carbon's hybridization and electronic environment. Carbonyl carbons are heavily deshielded and appear far downfield.[3] Aromatic carbons absorb in a characteristic range of 120-150 ppm.[4]

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Carbon Label | Chemical Shift (δ, ppm) | Rationale |

| C7 (C=O) | ~198 - 202 | Ketone carbonyl, highly deshielded. |

| C1 (Ar-C) | ~138 - 142 | Quaternary carbon attached to the carbonyl. |

| C4 (Ar-C) | ~135 - 139 | Quaternary carbon attached to Chlorine. |

| C2 (Ar-CH) | ~132 - 135 | Aromatic CH. |

| C6 (Ar-CH) | ~130 - 133 | Aromatic CH. |

| C5 (Ar-CH) | ~128 - 131 | Aromatic CH. |

| C3 (Ar-C) | ~125 - 128 | Quaternary carbon attached to Bromine. |

| C8 (α-CH₂) | ~38 - 42 | Alpha to carbonyl. |

| C9 (β-CH₂) | ~26 - 30 | Aliphatic chain. |

| C10 (γ-CH₂) | ~22 - 26 | Aliphatic chain. |

| C11 (δ-CH₃) | ~13 - 15 | Terminal methyl group. |

4.3. Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) if quantitative analysis is needed.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: A standard pulse sequence is used. Typically requires only a few scans due to high sensitivity.

-

¹³C NMR: Requires a greater number of scans (hundreds to thousands) due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon.

-

Mass Spectrometry: Molecular Weight and Fragmentation

5.1. The Causality of Mass Spectrometry

MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts like a structural fingerprint. For halogenated compounds, the most powerful diagnostic feature is the isotopic pattern of the molecular ion.

5.2. Isotopic Pattern Prediction

The presence of both bromine and chlorine creates a highly characteristic cluster of peaks for the molecular ion (M⁺).

-

Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of roughly 3:1.

-

Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of roughly 1:1.[5]

This combination will produce a distinct pattern for the molecular ion cluster:

-

M⁺: Contains ³⁵Cl and ⁷⁹Br.

-

M+2: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be the most abundant in the cluster.

-

M+4: Contains ³⁷Cl and ⁸¹Br.

-

M+6: Not present with only one of each halogen.

The relative intensities of the M⁺, M+2, and M+4 peaks provide a definitive signature for the presence of one chlorine and one bromine atom.

5.3. Predicted Fragmentation Pathways

Upon ionization (typically by electron impact), the molecular ion will break apart in predictable ways. The most favored cleavages produce the most stable fragments (cations).

-

Alpha-Cleavage (McLafferty Rearrangement is not possible): The most likely initial fragmentation is the cleavage of the bond between the carbonyl carbon and the alpha-carbon of the alkyl chain. This results in the loss of a butyl radical (•C₄H₉) and the formation of a very stable 3-bromo-4-chlorobenzoyl cation.

-

Other Fragmentations: Cleavage can also occur along the alkyl chain, leading to smaller fragment ions.

Caption: Primary fragmentation pathway for the target molecule in mass spectrometry.

5.4. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC, where it is vaporized.

-

Separation: The compound travels through a heated capillary column, separating it from any impurities.

-

Ionization & Analysis: The purified compound elutes from the GC column directly into the ion source of the mass spectrometer (e.g., an electron ionization source). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Integrated Analysis: A Unified Conclusion

No single technique is sufficient for absolute structural proof. The strength of this methodology lies in the convergence of all data points.

Caption: Integrated workflow for spectroscopic structure elucidation.

The IR spectrum confirms the presence of the key functional groups. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the specific arrangement of the pentanoyl chain and the substitution pattern on the aromatic ring. Finally, the mass spectrum validates the molecular weight and elemental composition (specifically the presence of Br and Cl) and supports the structure through predictable fragmentation. When all predicted data align with the experimental results, the structure is confirmed with a high degree of confidence.

References

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

Sources

Physical and chemical properties of 1-(3-Bromo-4-chlorophenyl)pentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromo-4-chlorophenyl)pentan-1-one is a halogenated aromatic ketone with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a substituted phenyl ring and a pentanoyl chain, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and expected spectral characteristics, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

The molecular structure of 1-(3-Bromo-4-chlorophenyl)pentan-1-one consists of a pentan-1-one moiety attached to a 3-bromo-4-chlorophenyl ring.[1]

Physical and Chemical Properties

While experimental data for 1-(3-Bromo-4-chlorophenyl)pentan-1-one is limited, its properties can be estimated based on its structure and data from similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrClO | [1] |

| Molecular Weight | 275.57 g/mol | [1] |

| IUPAC Name | 1-(3-Bromo-4-chlorophenyl)pentan-1-one | [1] |

| CAS Number | 1280786-92-6 | [1] |

| XLogP3 | 4.3 | [1] |

| Predicted Boiling Point | >250 °C | Estimated |

| Predicted Melting Point | Not available | |

| Appearance | Likely a solid at room temperature | Inferred |

Synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one

A plausible and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[2] This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide using a Lewis acid catalyst. For the synthesis of 1-(3-Bromo-4-chlorophenyl)pentan-1-one, 1-bromo-2-chlorobenzene would be acylated with pentanoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃).

start [label="Start Materials:\n1-Bromo-2-chlorobenzene\nPentanoyl chloride\nAluminum chloride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Friedel-Crafts Acylation:\n- Mix reactants in an inert solvent\n- Cool the mixture\n- Add AlCl3 catalyst", fillcolor="#FBBC05"]; workup [label="Reaction Work-up:\n- Quench with ice/HCl\n- Separate organic layer", fillcolor="#EA4335"]; purification [label="Purification:\n- Wash with base and brine\n- Dry and evaporate solvent\n- Purify by chromatography or distillation", fillcolor="#34A853"]; product [label="Final Product:\n1-(3-Bromo-4-chlorophenyl)pentan-1-one", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reaction [label="1. Reactants"]; reaction -> workup [label="2. Quenching"]; workup -> purification [label="3. Isolation"]; purification -> product [label="4. Purity"]; }

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a general procedure for the Friedel-Crafts acylation of substituted benzenes.[3]

Materials:

-

1-Bromo-2-chlorobenzene

-

Pentanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

To a stirred solution of 1-bromo-2-chlorobenzene and pentanoyl chloride in anhydrous DCM at 0 °C, slowly add anhydrous AlCl₃ in portions.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield 1-(3-bromo-4-chlorophenyl)pentan-1-one.

Chemical Reactivity

The chemical reactivity of 1-(3-Bromo-4-chlorophenyl)pentan-1-one is primarily governed by the ketone functional group and the substituted aromatic ring.

-

Carbonyl Group Reactions: The ketone can undergo various reactions typical of carbonyl compounds, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard reagents.

-

Alpha-Hydrogen Reactions: The presence of alpha-hydrogens on the pentanoyl chain allows for reactions such as enolate formation, aldol condensation, and alpha-halogenation.[4]

-

Aromatic Ring Reactions: The electron-withdrawing nature of the bromo, chloro, and acyl substituents deactivates the aromatic ring towards further electrophilic substitution. However, nucleophilic aromatic substitution might be possible under specific conditions.

Spectral Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the pentanoyl chain.

-

Aromatic Region (δ 7.5-8.0 ppm): The three protons on the phenyl ring will likely appear as a complex multiplet in this region.

-

Aliphatic Region (δ 0.9-3.0 ppm):

-

A triplet corresponding to the terminal methyl group (CH₃) around δ 0.9 ppm.

-

A multiplet for the methylene group (CH₂) adjacent to the methyl group around δ 1.4 ppm.

-

A multiplet for the methylene group (CH₂) gamma to the carbonyl group around δ 1.6 ppm.

-

A triplet for the methylene group (CH₂) alpha to the carbonyl group around δ 2.9 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the pentanoyl chain.

-

Carbonyl Carbon: A signal around δ 200 ppm.

-

Aromatic Carbons: Six signals in the range of δ 125-140 ppm.

-

Aliphatic Carbons: Four signals for the pentanoyl chain between δ 13-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl group.

-

C=O Stretch: A strong, sharp peak in the region of 1680-1700 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks in the range of 2850-3000 cm⁻¹.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-Br and C-Cl Stretches: Absorptions in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine and chlorine will result in isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 274, 276, and 278 due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

-

Fragmentation: Common fragmentation pathways include cleavage at the alpha-position to the carbonyl group, leading to the loss of the butyl group (C₄H₉) and the formation of a 3-bromo-4-chlorobenzoyl cation.

Safety and Handling

Based on the safety data for the similar compound 1-(3-bromo-4-chlorophenyl)ethanone, 1-(3-Bromo-4-chlorophenyl)pentan-1-one should be handled with care.[5] It is likely to be harmful if swallowed and may cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(3-Bromo-4-chlorophenyl)pentan-1-one is a valuable building block in organic synthesis. This guide has provided a detailed overview of its properties, a practical synthetic route, and predicted spectral data to aid researchers in their synthetic and medicinal chemistry endeavors. While experimental data is currently limited, the information presented here, based on established chemical principles and data from analogous compounds, serves as a robust starting point for further investigation and application of this compound.

References

-

PubChem. 1-(3-Bromo-4-chlorophenyl)pentan-1-one. National Center for Biotechnology Information. [Link]

-

CBSE Academic. CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER* CLASS XII (2025-26). [Link]

-

YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Chemguide. Friedel-Crafts Acylation of Benzene. [Link]

-

BYJU'S. Reaction due to α-hydrogen. [Link]

-

NCERT. Haloalkanes and Haloarenes. [Link]

-

YouTube. Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]

-

ResearchGate. 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one. [Link]

-

Lead Sciences. (S)-1-(3-Bromo-4-chlorophenyl)ethan-1-ol. [Link]

-

Chemsrc. 1-(3-bromo-4-chlorophenyl)propan-1-one | CAS#:1261527-19-8. [Link]

-

PubChem. 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. [Link]

-

NCERT. NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. [Link]

-

YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

-

Chegg. Solved Spectroscopy: Predict the 1H NMR spectrum of. [Link]

-

PubChem. 3-Bromo-4-methyl-1-phenylpentan-1-one. [Link]

-

PubChem. 3-Bromo-1-(3-bromo-4-chlorophenyl)propan-1-one. [Link]

Sources

A Technical Guide to the Commercial Sourcing and Application of 1-(3-Bromo-4-chlorophenyl)pentan-1-one

This guide serves as a comprehensive resource for researchers, chemists, and procurement specialists involved in the sourcing and application of 1-(3-Bromo-4-chlorophenyl)pentan-1-one, a key chemical intermediate.

Executive Summary

1-(3-Bromo-4-chlorophenyl)pentan-1-one is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive ketone and a di-substituted phenyl ring with bromine and chlorine atoms, makes it a valuable precursor for creating more complex molecules. These downstream products are often investigated in the development of pharmaceuticals and agrochemicals.[1] The bromine atom, in particular, provides a strategic site for carbon-carbon bond formation through cross-coupling reactions. This guide provides a detailed overview of its chemical properties, a survey of commercial suppliers, quality control considerations, and a practical, field-tested protocol for its use in a Suzuki-Miyaura coupling reaction.

Chemical Profile and Properties

A precise understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| IUPAC Name | 1-(3-Bromo-4-chlorophenyl)pentan-1-one | PubChem[2] |

| CAS Number | 1280786-92-6 | PubChem[2] |

| Molecular Formula | C₁₁H₁₂BrClO | PubChem[2] |

| Molecular Weight | 275.57 g/mol | PubChem |